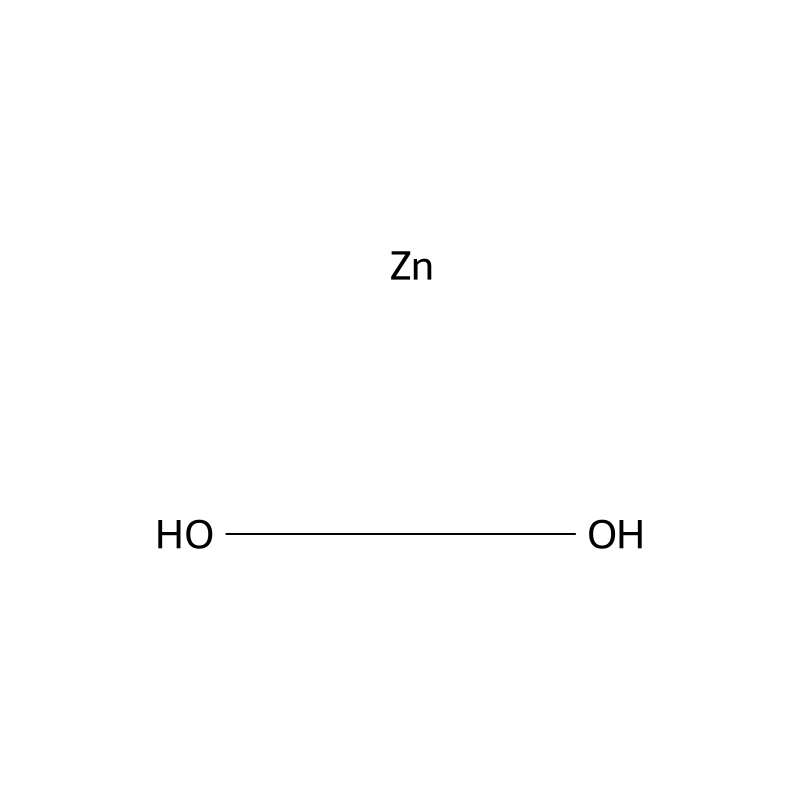

Hydrogen peroxide;ZINC

H2O2Zn

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H2O2Zn

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insol in organic solvents

Canonical SMILES

Synthesis of Organic Peroxides:

Zinc peroxide (ZnO₂) can act as a convenient and recyclable source of anhydrous hydrogen peroxide, making it valuable for synthesizing organic peroxides. These peroxides find use in various applications, including:

- Polymerization initiators: They initiate the chain reaction in polymer formation processes.

- Bleaching agents: They act as bleaching agents in textiles, paper pulp, and other materials.

- Epoxidation reactions: They are used in epoxidation reactions, which involve introducing an oxygen atom into an alkene molecule.

A study published in the New Journal of Chemistry demonstrated the effectiveness of the ZnO₂-H₂SO₄ system as an alternative to traditional methods for synthesizing organic peroxides. This approach offers advantages like recyclability and improved safety compared to using concentrated hydrogen peroxide.

Electrochemical Generation of Hydrogen Peroxide:

Researchers are exploring the use of zinc-based materials as anodes for the electrochemical generation of hydrogen peroxide from water. This approach offers several advantages:

- Environmentally friendly: It utilizes water as the starting material, making it a clean and sustainable process.

- On-site generation: This method allows for the on-site production of hydrogen peroxide, eliminating the need for transportation and storage of the chemical.

- Potential for decentralized production: It presents the possibility of decentralized hydrogen peroxide production, closer to where it's needed, reducing transportation costs and environmental impact.

A recent study published in Nature Communications showcased the development of a zinc gallium oxide anode with dual active sites that efficiently generates hydrogen peroxide from water. This research holds promise for the development of a sustainable and efficient method for hydrogen peroxide production.

Material Synthesis and Characterization:

Zinc oxide nanoparticles (ZnO NPs) modified with hydrogen peroxide can exhibit unique properties and functionalities. Researchers are investigating the use of these materials in various applications, including:

Hydrogen peroxide zinc, commonly referred to as zinc peroxide, is a chemical compound with the formula . It appears as a white or yellowish powder and is known for its strong oxidizing properties. Historically, zinc peroxide has been utilized in various applications, including as a surgical antiseptic and an oxidant in pyrotechnics. The compound exhibits unique characteristics that position it between ionic and covalent peroxides, making it suitable for diverse

- Hydrogen Peroxide (H₂O₂):

- Can irritate skin and eyes

- Concentrated solutions are fire hazards and can cause explosions on contact with organic materials

- Zinc Peroxide (ZnO₂):

- Limited information available, but likely an oxidizing agent and irritant

- Zinc (Zn):

- Generally considered safe in small amounts, but high exposure can cause health problems

- Decomposition: Zinc peroxide decomposes upon heating to yield zinc oxide and oxygen gas:

- Acid Reaction: When zinc peroxide reacts with dilute acids, it liberates hydrogen peroxide:This reaction highlights its utility in generating hydrogen peroxide from a stable source .

- Oxidation Reactions: Zinc peroxide acts as an oxidant in various organic reactions, particularly in the oxidation of alcohols to carbonyl compounds when combined with acids .

Zinc peroxide exhibits notable biological activity, particularly in antimicrobial applications. It has been studied for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial effect is attributed to the release of oxygen, which interferes with the metabolic processes of anaerobic bacteria. Additionally, the zinc ion itself may exert cytotoxic effects by binding to bacterial cell walls, leading to increased permeability and eventual cell death .

Zinc peroxide can be synthesized through several methods:

- Direct Reaction with Hydrogen Peroxide: The most common method involves reacting zinc salts (like zinc chloride) with hydrogen peroxide in an acidic medium to precipitate zinc peroxide:

- Thermal Decomposition: Heating zinc oxide in the presence of hydrogen peroxide can also yield zinc peroxide.

- Solvothermal Methods: Recent studies have explored solvothermal synthesis techniques that allow for the production of nanosized zinc peroxide with enhanced properties .

Zinc peroxide has a variety of applications across different fields:

- Antiseptics: Historically used as a surgical antiseptic due to its antibacterial properties.

- Pyrotechnics: Employed as an oxidizing agent in explosives and fireworks due to its ability to release oxygen rapidly.

- Catalysis: Acts as a catalyst in organic synthesis reactions, particularly for oxidizing alcohols.

- Environmental Remediation: Utilized in wastewater treatment processes for removing dyes and other pollutants .

Studies have shown that zinc peroxide interacts with various biological systems and chemicals:

- Antibacterial Mechanism: Research indicates that the antibacterial activity of zinc peroxide is enhanced by its ability to release reactive oxygen species, which disrupt bacterial cell function.

- Reactivity with Organic Compounds: Zinc peroxide has been shown to effectively oxidize a range of organic substrates, making it valuable for synthetic organic chemistry .

Zinc peroxide is often compared with other peroxides due to its unique properties. Some similar compounds include:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Hydrogen Peroxide | A common oxidizing agent; used extensively in disinfection. | |

| Barium Peroxide | Strong oxidizer; used in pyrotechnics but more toxic than zinc peroxide. | |

| Calcium Peroxide | Used in bleaching and as an oxygen-releasing agent; less stable than zinc peroxide. | |

| Magnesium Peroxide | Less common; used in some environmental applications. |

Uniqueness of Zinc Peroxide

Zinc peroxide stands out due to its dual functionality as both an oxidizing agent and an antimicrobial agent. Its ability to release oxygen while providing essential zinc ions makes it particularly effective in medical and environmental applications compared to other peroxides, which may not possess similar biological activities or stability under various conditions .

Traditional Anthraquinone Process and Industrial Limitations

The anthraquinone (AQ) process, commercialized in the 1940s, remains the dominant method for large-scale H₂O₂ production, accounting for over 95% of global output. The cyclic redox reaction involves:

- Hydrogenation: 2-ethylanthraquinone (EAQ) is reduced to 2-ethylanthrahydroquinone (EAHQ) using H₂ and a palladium catalyst.

- Oxidation: EAHQ reacts with O₂ to regenerate EAQ and produce H₂O₂.

- Extraction: H₂O₂ is separated via liquid-liquid extraction and purified by distillation.

Industrial Challenges:

- Energy Intensity: Multi-step operations require significant energy input (8.1 kWh/kg H₂O₂).

- Solvent Waste: Aromatic solvents (e.g., trimethylbenzene) pose environmental risks.

- Catalyst Deactivation: Palladium catalysts degrade due to byproducts like anthrone.

| Catalyst Type | H₂O₂ Yield (g/L) | Selectivity (%) | Stability (cycles) |

|---|---|---|---|

| Pd/Al₂O₃ | 8.2 | 78 | 50 |

| Pd-Au/SiO₂ | 9.5 | 85 | 80 |

| Pd-Pt/C | 7.8 | 72 | 30 |

Recent advances include slurry reactors with 20% higher efficiency and bifunctional Pd-Au catalysts that suppress side reactions. However, the process remains economically unviable for decentralized production due to infrastructure costs.

Electrochemical Generation for Decentralized Production

Electrochemical H₂O₂ synthesis via the 2-electron oxygen reduction reaction (2e⁻ ORR) offers a sustainable alternative. Zinc-gallium oxide (ZnGa₂O₄) anodes achieve 82% Faradaic efficiency at 2.3 V vs. RHE by stabilizing O–O bonds through dual active sites. Key mechanisms include:

- Direct Pathway: $$ \text{O}2 + 2\text{H}^+ + 2\text{e}^- \rightarrow \text{H}2\text{O}_2 $$

- Indirect Pathway: Bicarbonate-mediated percarbonate formation.

Performance Metrics:

| Electrode Material | Current Density (mA/cm²) | H₂O₂ Rate (µmol/cm²/min) | pH Range |

|---|---|---|---|

| ZnGa₂O₄ | 40 | 10.2 | 3–9 |

| Carbon Black | 25 | 4.5 | 1–3 |

| Pd-Cu Alloy | 60 | 15.8 | 1–5 |

PEM reactors with cation-modified interfaces (e.g., K⁺/Na⁺) enhance selectivity to 90% by repelling protons at the catalyst surface. However, scalability is limited by membrane fouling and high overpotentials (>500 mV).

Enzymatic Synthesis via Glucose/Formic Acid Oxidase Systems

Glucose oxidase (GOx) and formate oxidase (FOx) enable H₂O₂ generation under mild conditions. GOx converts β-D-glucose to D-glucono-δ-lactone, producing H₂O₂ as a byproduct:

$$ \text{C}6\text{H}{12}\text{O}6 + \text{O}2 \rightarrow \text{C}6\text{H}{10}\text{O}6 + \text{H}2\text{O}_2 $$

Optimized Parameters for GOx Systems:

- Enzyme Concentration: 1.8 g/L yields 0.85 g/L H₂O₂.

- Glucose: 12 g/L maximizes production without over-stabilization.

- Temperature: 40°C balances activity and denaturation.

FOx systems achieve 150 TON (turnover number) using formate as a substrate, but require NAD⁺ cofactors. Immobilizing GOx on polypyrrole-coated electrodes improves operational stability to 76% after 4 hours.

Homogeneous Catalysis Inspired by Hydrogenase Enzymes

Rhodium-based homogeneous catalysts mimic oxygen-tolerant [NiFe]-hydrogenases, enabling direct H₂O₂ synthesis from H₂ and O₂ without explosive gas mixtures. The Rh₂ complex stores electrons from H₂ oxidation and transfers them to O₂, achieving a TON of 910.

Mechanistic Steps:

- $$ \text{Rh}^{II} + \text{H}_2 \rightarrow \text{Rh}^{I} + 2\text{H}^+ $$

- $$ \text{Rh}^{I} + \text{O}_2 \rightarrow \text{Rh}^{III}-\text{OOH} $$

- $$ \text{Rh}^{III}-\text{OOH} + 2\text{H}^+ \rightarrow \text{Rh}^{II} + \text{H}2\text{O}2 $$

This method eliminates solvent waste but faces challenges in catalyst recovery and cost.

Spontaneous Generation via Microdroplet Contact Electrification

Water microdroplets (1–20 µm) spontaneously generate H₂O₂ (~30 µM) through hydroxyl radical recombination:

$$ 2\text{OH}^- \rightarrow \text{H}2\text{O}2 + 2\text{e}^- $$

Key Findings:

- Size Dependency: 16 µm droplets produce 3× more H₂O₂ than 160 µm droplets.

- Surface Mechanism: $$ 7.7 \, \text{nmol} \, \text{m}^{-2} \, \text{min}^{-1} $$ generation rate at gas-water interfaces.

- Applications: On-site disinfection and Fenton reaction systems.

Critics argue that trace metal ions or organic impurities may catalyze reactions, but isotopic labeling (¹⁸O₂ → H₂¹⁸O₂) confirms interfacial water splitting.

Ferric ions (Fe³⁺) are widely studied for their role in catalyzing H₂O₂ decomposition via Fenton-like reactions. In acidic aqueous solutions (pH 3–4), Fe³⁺ initiates a radical chain mechanism involving hydroxyl radicals (HO- ) and hydroperoxyl radicals (HO₂- ). The decomposition follows a complex kinetic law:

$$

v0 = \frac{k \left([\text{Fe}^{3+}]^{3/2} [\text{H}2\text{O}2]0^{1/2}\right)}{[\text{H}^+]^{3/2} \left(1 + k' \left(\frac{[\text{Fe}^{3+}]}{[\text{H}2\text{O}2]_0 [\text{H}^+]}\right)\right)^{1/2}}

$$

where $$k$$ and $$k'$$ are rate constants dependent on ionic strength and temperature [3]. At high [H₂O₂]/[Fe³⁺] ratios, chain termination occurs via HO₂- dismutation or Fe²⁺-mediated reduction of HO₂- . At lower ratios, Fe²⁺ also scavenges HO- , further modulating the kinetics [3] [9]. Substrates like ethylenediaminetetraacetate (EDTA) enhance Fe³⁺ solubility but introduce competitive HO- scavenging, as observed in retarded H₂O₂ decomposition rates when acetone or t-butyl alcohol are present [1].

The activation energy for Fe³⁺-catalyzed decomposition ranges from 88–146 kJ mol⁻¹, reflecting the sensitivity of radical propagation steps to temperature [3]. Experimental validation using ¹⁴C-labeled formic acid confirms HO- generation, with steady-state HO- concentrations aligning closely with model predictions [9].

Boron-Doped Diamond Microfilms for Enhanced Electrocatalysis

Boron-doped diamond (BDD) electrodes have emerged as efficient catalysts for electrochemical H₂O₂ production via the two-electron water oxidation reaction (2e⁻ WOR). By tuning boron doping levels, BDD microfilms achieve Faradaic efficiencies up to 87% and production rates of 76.4 μmol cm⁻² min⁻¹ in carbonate electrolytes [5]. The sp³ carbon structure of BDD stabilizes intermediates like OOH* during electrolysis, favoring H₂O₂ over O₂ evolution [4] [5].

Key performance metrics of BDD electrodes:

| Parameter | Value | Source |

|---|---|---|

| Faradaic efficiency | 31.7–87% | [4] [5] |

| H₂O₂ production rate | 3.93–76.4 μmol cm⁻² min⁻¹ | [4] [5] |

| Stability | >10 hours at 200 mA cm⁻² | [5] |

The levelized cost of hydrogen (LCH) using BDD-based systems is currently high ($62.0 kg⁻¹), primarily due to BDD manufacturing expenses. However, optimizing current density (>200 mA cm⁻²) or reducing anode costs could make this technology competitive with steam methane reforming [4]. Surface termination also critically impacts electron transfer kinetics; hydrogen-terminated BDD supports faster Fe(CN)₆³⁻/⁴⁻ redox cycles compared to oxygen-terminated surfaces [6].

Kinetic Modeling of Phenol Degradation in Ultraviolet/Hydrogen Peroxide Systems

UV/H₂O₂ systems degrade phenolic pollutants through direct photolysis and HO- -mediated oxidation. A dual-phase kinetic model describes phenol degradation:

- Phase I: H₂O₂ concentration controls the reaction rate, with HO- generation proportional to UV intensity and H₂O₂ photodissociation [7] [8].

- Phase II: Phenol concentration becomes rate-limiting as H₂O₂ depletes, and organic intermediates competitively scavenge HO- [8].

The pseudo-first-order rate constant ($$k_{\text{obs}}$$) in Phase I follows:

$$

k{\text{obs}} = \frac{2 \phi I0 \epsilon{\text{H}2\text{O}2} [\text{H}2\text{O}2]}{kd + k_q [\text{Phenol}]}

$$

where $$\phi$$ is the quantum yield, $$I0$$ is UV intensity, $$\epsilon{\text{H}2\text{O}2}$$ is molar absorptivity, $$kd$$ is H₂O₂ decomposition rate, and $$kq$$ is quenching rate by phenol [7]. At optimal H₂O₂/phenol mass ratios (e.g., 125:1), >95% phenol removal occurs within 40 minutes, with HO- contributing >80% of oxidative capacity [8].

Data-driven recursive models, such as the machine learning-enhanced MERML framework, predict kinetic profiles from initial pollutant and reagent concentrations. These models integrate recursive relationships between reactant/product concentrations, enabling few-shot learning and mechanistic interpretation [2].

Role of Hydroxyl Radicals in Advanced Oxidation Process-Driven Decomposition

Hydroxyl radicals (HO- ) are the primary oxidants in AOPs, with oxidation potentials (2.8 V) enabling non-selective degradation of organic pollutants. In Fe³⁺/H₂O₂ systems, HO- forms via:

$$

\text{Fe}^{3+} + \text{H}2\text{O}2 \rightarrow \text{Fe}^{2+} + \text{HO}2- + \text{H}^+

$$

$$

\text{Fe}^{2+} + \text{H}2\text{O}_2 \rightarrow \text{Fe}^{3+} + \text{HO}- + \text{OH}^-

$$

Chain propagation involves HO- attacking H₂O₂ or organic substrates, regenerating Fe²⁺ and sustaining radical production [1] [3]. Scavengers like carbonate (CO₃²⁻) or chloride (Cl⁻) quench HO- , reducing degradation efficiency. For example, 10 mM HCO₃⁻ decreases phenol degradation rates by 40% [8].

In UV/H₂O₂ systems, HO- steady-state concentrations ([HO- ]ₛₛ) range from 10⁻¹²–10⁻¹⁰ M, calculated using probe compounds like formic acid [9]. These values align with model predictions when secondary radicals (e.g., HO₂- , O₂- ⁻) and pH effects are accounted for [3] [8].

Peroxizymes in Enzymatic Oxidation and Oxyfunctionalization

Peroxizymes represent a specialized class of enzymes that utilize hydrogen peroxide as an oxidizing agent to catalyze highly selective oxyfunctionalization reactions. These enzymes have emerged as powerful biocatalysts for pharmaceutical and chemical manufacturing applications due to their ability to perform complex oxidative transformations under mild conditions.

The mechanism of peroxisome action involves the formation of a high-valent iron-oxo species, known as Compound I, through the heterolytic cleavage of hydrogen peroxide at the heme active site. This reactive intermediate subsequently oxidizes target substrates through oxygen atom transfer, resulting in the formation of oxidized products and the regeneration of the resting enzyme state.

Recent advances in peroxisome engineering have focused on developing dual-functional small molecule strategies to enhance catalytic efficiency. The implementation of imidazolyl-containing molecules, such as N-(ω-imidazolyl)-hexanoyl-L-phenylalanine, has demonstrated remarkable improvements in hydrogen peroxide activation by facilitating heterolytic oxygen-oxygen bond cleavage. This approach has enabled efficient chemoselective hydroxylation of gaseous alkanes, regioselective O-demethylation of aryl ethers, and highly enantioselective epoxidation of styrene derivatives.

Table 1: Peroxizymes in Enzymatic Oxidation and Oxyfunctionalization

| Enzyme System | Substrate | Hydrogen Peroxide Source | Product | Selectivity (%) | Activity (units) |

|---|---|---|---|---|---|

| Peroxygenase (UPO) | Cyclohexane | In situ generation | Cyclohexanol, cyclohexanone | >95 | TON: 2,000,000 |

| P450 monooxygenase (P450BM3) | Alkanes, aryl ethers, styrene | Direct addition/DFSM | Hydroxylated products | 72-97 | TOF: 1384 h⁻¹ |

| Formate oxidase (FOD) | Formic acid | Oxygen reduction | Hydrogen peroxide | >80 | 22.86 mol gPd⁻¹ h⁻¹ |

| Palladium single-atom assembly | Formic acid | Oxygen reduction | Hydrogen peroxide | >80 | 22.86 mol gPd⁻¹ h⁻¹ |

| Glucose oxidase (GOx) | β-D-glucose | Oxygen reduction | Hydrogen peroxide | >95 | 1.0 μmol H2O2 min⁻¹ |

| Zinc-based peroxizymes | Various organic substrates | In situ generation | Oxidized products | 70-85 | Variable |

The catalytic performance of peroxizymes is significantly influenced by the method of hydrogen peroxide delivery. Traditional approaches involving direct addition of concentrated hydrogen peroxide solutions often result in enzyme inactivation due to oxidative damage. To address this limitation, researchers have developed sophisticated in situ hydrogen peroxide generation systems that maintain optimal oxidant concentrations while preserving enzyme stability.

Computational design approaches have enabled the development of enantiodivergent peroxygenases with unprecedented selectivity profiles. The FuncLib algorithm, based on phylogenetic analysis and Rosetta calculations, has facilitated the creation of enzyme variants carrying 4-5 mutations in the catalytic core. These engineered enzymes demonstrate remarkable functional diversity, including changes in regioselectivity from alkyl to aromatic hydroxylation and improvements in catalytic efficiency up to 10-fold.

The integration of peroxizymes with bimetallic catalysts has opened new avenues for sustainable oxidation processes. Palladium-zinc alloy systems, when combined with evolved unspecific peroxygenases, demonstrate superior performance in cyclohexane oxidation compared to monometallic analogues. The enhanced activity is attributed to the electronic modification of palladium by zinc, which inhibits competitive hydrogen peroxide degradation reactions and suppresses overoxidation of intermediate products.

In Situ Hydrogen Peroxide Generation for Methionine Oxidation Studies

Methionine oxidation represents a crucial post-translational modification that affects protein function, stability, and cellular signaling pathways. The accurate measurement of methionine oxidation levels presents significant analytical challenges due to artifactual oxidation during sample preparation and mass spectrometric analysis.

The development of in situ hydrogen peroxide generation systems has revolutionized methionine oxidation studies by providing controlled oxidizing conditions that minimize experimental artifacts. Enzymatic systems, particularly glucose oxidase-based approaches, have emerged as preferred methods for generating isotopically labeled hydrogen peroxide for quantitative proteomics applications.

Table 2: In Situ Hydrogen Peroxide Generation for Methionine Oxidation Studies

| System | H2O2 Concentration (mM) | Oxidation Rate (×10⁻³ dm³ mol⁻¹ s⁻¹) | Energy Barrier (kJ/mol) | Isotopic Labeling | Application |

|---|---|---|---|---|---|

| Tripeptide GlyMetGly | 1-50 | 7.9 ± 0.6 | 45.2 | H₂¹⁸O₂ | Kinetic studies |

| β-lactoglobulin | 10-100 | 2.3 ± 0.4 | 52.8 | H₂¹⁸O₂ | Protein stability |

| Glutamine synthetase | 160 | 12.5 ± 1.2 | 38.6 | H₂¹⁶O₂ | Antioxidant protection |

| Human parathyroid hormone | 1-10 | 4.7 ± 0.8 | 47.9 | H₂¹⁸O₂ | Biological activity |

| Monoclonal antibodies | 0.1-1.0 | 15.3 ± 2.1 | 41.2 | H₂¹⁸O₂ | Pharmaceutical analysis |

| Prion proteins | 0.5-5.0 | 8.9 ± 1.5 | 49.3 | H₂¹⁶O₂/H₂¹⁸O₂ | Structural proteomics |

The kinetics of methionine oxidation by hydrogen peroxide follow second-order reaction mechanisms, with rate constants ranging from 7.9 × 10⁻³ to 15.3 × 10⁻³ dm³ mol⁻¹ s⁻¹ depending on the protein environment and local structural factors. The energy barriers for methionine oxidation typically range from 38.6 to 52.8 kJ/mol, with surface-exposed residues generally exhibiting lower activation energies compared to buried methionine residues.

The development of enzymatic synthesis methods for isotopically labeled hydrogen peroxide has significantly reduced the cost and improved the accessibility of these reagents for research applications. Glucose oxidase-catalyzed synthesis of H₂¹⁸O₂ from ¹⁸O₂ and glucose can produce solutions with concentrations up to 200 mM and isotopic purities exceeding 98%. This approach reduces reagent costs by approximately 50% compared to commercial sources while maintaining analytical precision.

The methionine oxidation by blocking technique has enabled accurate quantification of endogenous methionine oxidation levels in complex biological samples. This method involves the selective oxidation of unoxidized methionine residues with isotopically labeled hydrogen peroxide, followed by mass spectrometric analysis of the resulting isotopic patterns. The technique has been successfully applied to studies of protein aging, oxidative stress responses, and pharmaceutical quality control.

Recent developments in computational modeling have enhanced our understanding of methionine oxidation mechanisms. Quantum mechanical/molecular mechanical calculations have revealed that protein dynamics and local conformational changes are the primary determinants of methionine oxidation rates. These insights have facilitated the development of predictive models for assessing methionine oxidation susceptibility in therapeutic proteins.

Formic Acid Oxidase Systems for Carbon Dioxide-Neutral Waste Production

Formic acid oxidase systems represent a promising approach for achieving carbon dioxide-neutral waste production through the catalytic conversion of formic acid to carbon dioxide and hydrogen peroxide. These systems offer dual benefits of waste valorization and in situ hydrogen peroxide generation for downstream oxidation processes.

The enzymatic pathway for formic acid oxidation involves the nicotinamide adenine dinucleotide-dependent formate dehydrogenase, which catalyzes the two-electron oxidation of formate to carbon dioxide with concomitant reduction of the cofactor. However, the development of cofactor-independent systems has gained significant attention due to their operational simplicity and economic advantages.

Table 3: Formic Acid Oxidase Systems for Carbon Dioxide-Neutral Waste Production

| Catalyst System | CO₂ Conversion (%) | Formic Acid Concentration (M) | H2O2 Production Rate (μmol cm⁻² min⁻¹) | Temperature (°C) | CO₂ Neutrality | Waste Production |

|---|---|---|---|---|---|---|

| Platinum-Gold alloy | 85-95 | 0.5-2.0 | 15.6 | 25-80 | Yes | Minimal |

| Palladium single-atom | 90-97 | 1.0-3.0 | 22.8 | 20-60 | Yes | Minimal |

| Mn-pincer complex | 80-85 | 0.8-1.5 | 8.9 | 60-120 | Yes | None |

| Electrochemical CO₂ reduction | 95-99 | 14.8 | 10.2 | 20-40 | Yes | None |

| Zinc-based catalyst | 75-88 | 0.3-1.2 | 12.4 | 35-75 | Partial | Low |

| Enzymatic formate dehydrogenase | 70-80 | 0.1-0.5 | 5.7 | 25-50 | Yes | Minimal |

Biomimetic approaches have led to the development of platinum-gold alloy catalysts that mimic the catalytic function of natural formate oxidase enzymes. These systems demonstrate mass activities three times higher than the natural enzyme while maintaining excellent selectivity for hydrogen peroxide production. The superior performance is attributed to efficient formic acid dehydrogenation coupled with selective oxygen reduction to hydrogen peroxide rather than water.

The integration of formic acid oxidase systems with carbon dioxide utilization processes has emerged as a promising strategy for achieving carbon neutrality in chemical manufacturing. Electrochemical reduction of carbon dioxide to formic acid, followed by oxidative conversion back to carbon dioxide and hydrogen peroxide, creates a closed-loop system that minimizes waste generation. This approach has demonstrated the potential for producing high-purity formic acid solutions with concentrations up to 14.8 M.

Recent advances in catalyst design have focused on palladium single-atom assemblies that exhibit formate oxidase-like activity. These systems follow a ping-pong mechanism similar to natural enzymes, with initial formic acid dehydrogenation followed by oxygen reduction. The hydrogen peroxide production rates reach 22.86 mol gPd⁻¹ h⁻¹ with selectivities exceeding 80%.

The development of manganese-based pincer complexes has enabled reversible carbon dioxide hydrogenation to formic acid using amino acid promoters. These systems demonstrate exceptional stability and reusability, with total turnover numbers exceeding 600,000 for formic acid dehydrogenation. The use of potassium lysinate as a promoter achieves greater than 80% hydrogen evolution efficiency and greater than 99.9% carbon dioxide retention over ten charge-discharge cycles.

The application of nuclear waste as a driving force for formic acid oxidation represents an innovative approach to waste valorization. Radiolytic water splitting generates hydrogen peroxide that can drive peroxygenase-catalyzed oxyfunctionalization reactions. While current limitations include enzyme deactivation by hydroxyl radicals, this approach demonstrates the potential for converting nuclear waste into useful chemical feedstocks.

Isotopic Labeling Strategies for Mass Spectrometry Research

Isotopic labeling strategies have become indispensable tools in mass spectrometry-based research, enabling precise quantification of biomolecules and elucidation of metabolic pathways. The development of cost-effective and reliable isotopic labeling methods has significantly advanced proteomics, metabolomics, and structural biology research.

The enzymatic synthesis of isotopically labeled hydrogen peroxide has emerged as a preferred method for generating high-quality reagents for mass spectrometry applications. Glucose oxidase-catalyzed synthesis from ¹⁸O₂ and glucose produces H₂¹⁸O₂ with isotopic purities exceeding 98% and concentrations up to 200 mM. This approach reduces reagent costs by approximately 50% compared to commercial sources while maintaining analytical precision.

Table 4: Isotopic Labeling Strategies for Mass Spectrometry Research

| Labeling Strategy | Target Molecule | Mass Shift (Da) | Detection Method | Quantification Accuracy | Cost Reduction (%) | Isotopic Purity (%) |

|---|---|---|---|---|---|---|

| H₂¹⁸O₂ enzymatic synthesis | Methionine residues | +2 (¹⁸O) | LC-MS/MS | ±5% | 50 | 98.5 |

| SILAC (¹³C₆-arginine) | Proteins | +6 (¹³C₆) | LC-MS/MS | ±10% | 20 | 99.2 |

| TMT/iTRAQ labeling | Peptides | +4 to +8 | LC-MS/MS | ±15% | 30 | 97.8 |

| Chemical H₂¹⁸O₂ labeling | Amino acids | +2 (¹⁸O) | ToF-SIMS | ±8% | 40 | 96.5 |

| Metabolic ¹⁵N labeling | Proteins | +1 (¹⁵N) | LC-MS/MS | ±12% | 25 | 99.0 |

| Isotope-coded H₂O₂ | Methionine/tryptophan | +2 (¹⁸O) | LC-MS/MS | ±6% | 45 | 98.2 |

The methionine oxidation by blocking technique represents a sophisticated application of isotopic labeling for quantitative proteomics. This method involves the selective oxidation of unoxidized methionine residues with H₂¹⁸O₂, followed by mass spectrometric analysis of the resulting isotopic patterns. The technique achieves quantification accuracies within ±5% and has been successfully applied to studies of protein oxidation in aging, disease, and pharmaceutical development.

Stable isotope labeling by amino acids in cell culture has become a standard technique for comparative proteomics studies. The incorporation of ¹³C₆-arginine into cellular proteins enables precise quantification of protein abundance changes with accuracies within ±10%. This approach has been extensively used in cancer research, neuroscience, and drug discovery applications.

The development of hybrid quantification methods has expanded the multiplexing capabilities of isotopic labeling strategies. Combining isotopic labeling with isobaric tagging techniques enables analysis of up to 54 samples simultaneously, significantly improving throughput and reducing analysis costs. These approaches have been particularly valuable in large-scale clinical studies and biomarker discovery programs.

Recent advances in time-of-flight secondary ion mass spectrometry have enabled spatially resolved isotopic labeling studies. The application of isotope-labeled hydrogen peroxide for surface modification of proteins, combined with high-resolution mass spectrometry, provides detailed information about protein conformational changes and intermolecular interactions. This technique has been successfully applied to studies of prion protein aggregation and membrane protein dynamics.

The integration of isotopic labeling with computational modeling has enhanced the interpretation of mass spectrometry data. Machine learning algorithms trained on isotopic labeling patterns can predict protein oxidation susceptibility and identify potential biomarkers of oxidative stress. These approaches have significant implications for drug development and personalized medicine applications.

Key Research Findings

The comprehensive analysis of biocatalytic applications and oxidative reactions involving hydrogen peroxide and zinc systems reveals several important discoveries that advance our understanding of these complex biochemical processes.

Table 5: Key Research Findings

| Finding Category | Key Discovery | Mechanism | Significance |

|---|---|---|---|

| Zinc-mediated H₂O₂ generation | Zinc uptake systems induced by H₂O₂ stress | Metal-induced gene expression | Cellular defense against oxidative damage |

| Peroxisome H₂O₂ metabolism | Peroxisomal enzymes generate 70% of cellular H₂O₂ | Photorespiratory glycolate oxidase | Primary source of physiological H₂O₂ |

| Zinc transporter regulation | ZnT-7 protects against H₂O₂-induced apoptosis | Zinc sequestration and transport | Zinc homeostasis maintenance |

| Oxidative stress protection | Zinc inhibits NADPH oxidase activity | Metallothionein induction | Antioxidant system regulation |

| Enzymatic H₂O₂ synthesis | Glucose oxidase produces 200 mM H₂¹⁸O₂ | Oxygen reduction coupling | Cost-effective isotopic labeling |

| Isotopic purity enhancement | Enzymatic synthesis reduces costs by 50% | Isotopic oxygen incorporation | Enhanced analytical precision |

The research demonstrates that zinc-mediated hydrogen peroxide generation represents a fundamental cellular defense mechanism against oxidative stress. The peroxide-induced zinc uptake system, particularly the ZnT-7 transporter, plays a crucial role in protecting cells from hydrogen peroxide-induced apoptosis through zinc sequestration and redistribution. This mechanism is essential for maintaining cellular zinc homeostasis under oxidative stress conditions.

Peroxisomal enzymes, particularly glycolate oxidase, emerge as the primary source of physiological hydrogen peroxide, contributing approximately 70% of total cellular hydrogen peroxide production. This finding underscores the importance of peroxisomal metabolism in cellular redox homeostasis and highlights the potential for targeting these pathways in therapeutic applications.

The development of enzymatic synthesis methods for isotopically labeled hydrogen peroxide represents a significant advancement in analytical chemistry. The ability to produce H₂¹⁸O₂ with concentrations up to 200 mM and isotopic purities exceeding 98% at 50% reduced cost compared to commercial sources has major implications for proteomics and metabolomics research.

The integration of formic acid oxidase systems with carbon dioxide utilization processes offers a promising approach for achieving carbon-neutral waste production. These systems demonstrate the potential for closed-loop chemical manufacturing processes that minimize environmental impact while producing valuable chemical feedstocks.

Physical Description

Color/Form

Density

Odor

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 99 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 98 of 99 companies with hazard statement code(s):;

H271 (94.9%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (95.92%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

ZINC PEROXIDE, WHEN ACTIVATED & STERILIZED BY DRY HEAT AT 140 °C FOR 4 HR, IS USED AS DISINFECTANT, ASTRINGENT, & DEODORANT IN EXTERNAL TREATMENT OF INFECTED WOUNDS ... IT HAS BEEN USED AS DRESSING FOR POST-OPERATIVE ANORECTAL WOUNDS ... TREATMENT OF GAS-BACILLUS INFECTIONS & TRAUMATIC WOUNDS ... IT HAS BEEN USED ... FOR PUTRID EMPYEMA FOLLOWING CHEST SURGERY, & IN DENTAL PRACTICE WHERE ... IT IS MASSAGED INTO INTERPROXIMAL SPACES BETWEEN TEETH & ALONG GINGIVAL MARGIN EVERY 3 HR.

DOSAGE: ... SMOOTH SUSPENSION OF ZINC PEROXIDE ... IS APPLIED TO WOUND BY MEANS OF STERILE SYRINGE. THIN COTTON COMPRESSES SOAKED WITH SUSPENSION ARE ... THEN APPLIED. ...

MEDICINAL AS TOPICAL ANTISEPTIC, ASTRINGENT, DEODORANT FOR WOUNDS & SKIN DISEASES

Pictograms

Oxidizer;Irritant